molecular formula C16H14O6 B12323328 4,2',4',6'-Tetrahydroxy-3-methoxychalcone CAS No. 25515-47-3

4,2',4',6'-Tetrahydroxy-3-methoxychalcone

Cat. No.: B12323328
CAS No.: 25515-47-3
M. Wt: 302.28 g/mol
InChI Key: WQWVIIRCVOZVPN-HWKANZROSA-N
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Description

2’,4,4’,6’-Tetrahydroxy-3-methoxychalcone is a chemical compound that belongs to the chalcone family Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4,4’,6’-tetrahydroxy-3-methoxychalcone typically involves a multi-step process:

    Step 1: - The initial step involves the reaction between benzylideneacetophenone and 2,4-dihydroxybenzaldehyde. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol solution. The product of this reaction is a chalcone intermediate.

    Step 2: - The intermediate chalcone undergoes methoxylation using a methoxy reagent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. This step introduces the methoxy group at the 3-position of the chalcone structure.

Industrial Production Methods

Industrial production of 2’,4,4’,6’-tetrahydroxy-3-methoxychalcone follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Condensation: Utilizing industrial reactors to mix benzylideneacetophenone and 2,4-dihydroxybenzaldehyde with a base in ethanol.

    Methoxylation at Scale: Conducting the methoxylation step in large reactors with appropriate safety measures to handle reagents like dimethyl sulfate.

Chemical Reactions Analysis

Types of Reactions

2’,4,4’,6’-Tetrahydroxy-3-methoxychalcone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the chalcone structure can be reduced to form dihydrochalcones.

    Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrochalcones.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

Biological Activities

The biological activities of 4,2',4',6'-Tetrahydroxy-3-methoxychalcone have been extensively studied, revealing several promising properties:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, making it a potent antioxidant. This property is crucial for preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory pathways, suggesting its potential as an anti-inflammatory agent. It may modulate cytokine production and reduce inflammation in various cell types .
  • Anticancer Properties : Preliminary studies have shown that chalcones can induce apoptosis in cancer cells and inhibit tumor growth. This compound specifically has been noted for its ability to affect cancer cell proliferation and survival pathways .

Pharmaceutical Applications

Given its diverse biological activities, this compound is being explored for various pharmaceutical applications:

  • Cancer Therapy : The compound's ability to target specific molecular pathways in cancer cells makes it a candidate for further development in cancer therapies. Its role in inhibiting SIRT1-mediated deacetylation of p53 has been particularly highlighted, as this pathway is crucial for tumor suppression .
  • Dermatological Products : Due to its antioxidant and anti-inflammatory properties, this chalcone is being investigated for use in skincare formulations aimed at reducing signs of aging and treating inflammatory skin conditions .

Cosmetic Applications

In cosmetics, this compound is valued for:

  • Skin Protection : Its antioxidant properties help protect the skin from environmental damage caused by UV radiation and pollution. This makes it an attractive ingredient in sunscreens and anti-aging products.
  • Skin Brightening Agents : Chalcones have been studied for their ability to inhibit tyrosinase activity, which is involved in melanin production. This property can be beneficial in formulating products aimed at skin whitening or evening out skin tone .

Food Science Applications

In food science, the antioxidant properties of this compound are particularly relevant:

  • Natural Preservative : The compound can be utilized as a natural preservative due to its ability to inhibit oxidative reactions that lead to food spoilage.
  • Functional Foods : Incorporating this chalcone into functional foods could enhance their health benefits by providing antioxidant effects that contribute to overall health maintenance .

Case Studies and Research Findings

Several studies have documented the effects of this compound:

StudyFocusFindings
Kahyo et al., 2008Cancer therapyInhibition of SIRT1-mediated deacetylation of p53 .
Shin et al., 2011Anti-inflammatoryReduction of IL-6 production in TNF-α-stimulated cells .
Nishida et al., 2021Tyrosinase inhibitionIdentified as a potent inhibitor of tyrosinase activity .

Mechanism of Action

The mechanism of action of 2’,4,4’,6’-tetrahydroxy-3-methoxychalcone involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

2’,4,4’,6’-Tetrahydroxy-3-methoxychalcone can be compared with other chalcones and flavonoids:

  • Similar Compounds

      2’,4’,4,6’-Tetrahydroxychalcone: Lacks the methoxy group, which may affect its solubility and reactivity.

      3-Methoxy-4’,4,6’-trihydroxychalcone: Similar structure but with different hydroxylation pattern.

      Flavonoids: Such as quercetin and kaempferol, which have similar antioxidant properties but different structural features.

Biological Activity

4,2',4',6'-Tetrahydroxy-3-methoxychalcone is a member of the chalcone family, which are flavonoid compounds characterized by a three-carbon α,β-unsaturated carbonyl system. Chalcones have garnered significant attention due to their diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, supported by research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H16O5\text{C}_16\text{H}_{16}\text{O}_5

This compound includes multiple hydroxyl groups that contribute to its biological activities.

Antioxidant Activity

Chalcones are known for their antioxidant properties. In studies assessing the DPPH radical scavenging ability, this compound demonstrated significant activity, indicating its potential to protect cells from oxidative stress. For instance, a related study showed that chalcones with multiple hydroxyl groups exhibit enhanced radical scavenging capabilities .

Anti-inflammatory Effects

Research indicates that chalcones can inhibit the production of pro-inflammatory cytokines. Specifically, compounds with similar structures have shown the ability to reduce IL-6 production in TNF-α-stimulated cells . The presence of hydroxyl groups in this compound is likely a contributing factor to its anti-inflammatory properties.

Antimicrobial Activity

Chalcones exhibit varying degrees of antimicrobial activity against a range of pathogens. For example, studies have demonstrated that certain chalcones possess significant antifungal activity against species such as Candida albicans and Cryptococcus neoformans with IC50 values indicating potent effectiveness . The specific activity of this compound against these microorganisms warrants further investigation.

Anticancer Properties

Chalcones have been extensively studied for their anticancer properties. They are known to induce apoptosis in cancer cells and inhibit tumor growth. For instance, research has shown that related chalcones can lead to cell cycle arrest in various cancer cell lines, including HeLa and MCF-7 cells . The mechanism often involves interference with the mitotic phase of the cell cycle and activation of apoptotic pathways.

Case Studies

StudyFindings
Shin et al. (2011)Demonstrated that chalcones with C-4' hydroxyl groups significantly inhibit IL-6 production in MG-63 cells.
Zhu et al. (2005)Showed that methoxylated chalcones exhibit antimitotic activity and inhibit tumor growth in xenograft models.
Jayasinghe et al. (2004)Reported antifungal activity of various chalcones against Candida albicans and Cryptococcus neoformans.

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The hydroxyl groups donate electrons to free radicals, neutralizing them.
  • Cytokine Inhibition : By modulating signaling pathways involved in inflammation.
  • Cell Cycle Interference : Inducing cell cycle arrest at G1/S or G2/M phases in cancer cells.

Properties

CAS No.

25515-47-3

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

(E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H14O6/c1-22-15-6-9(2-4-11(15)18)3-5-12(19)16-13(20)7-10(17)8-14(16)21/h2-8,17-18,20-21H,1H3/b5-3+

InChI Key

WQWVIIRCVOZVPN-HWKANZROSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O)O

Origin of Product

United States

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